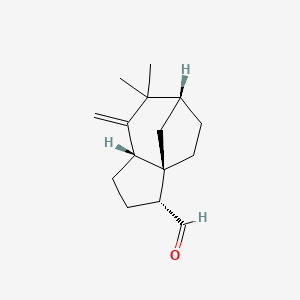
Epizizanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Epizizanal is typically extracted from the roots of vetiver grass through various distillation methods. In India, three traditional methods are practiced: the Bhapka system, steam distillation using boilers, and direct wood-fired distillation . These methods help in obtaining the essential oil, which contains this compound along with other sesquiterpenes.
Chemical Reactions Analysis
Epizizanal undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Epizizanal has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential as a natural insect repellent . In biology and medicine, this compound is researched for its antimicrobial, antifungal, and antioxidant activities . It is also used in the industry for its aromatic properties, making it a valuable component in perfumes and cosmetics .
Mechanism of Action
The mechanism of action of epizizanal involves its interaction with various molecular targets and pathways. It is believed to exert its insect repellent effects by interfering with the olfactory receptors of insects, thereby deterring them from approaching treated areas . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Epizizanal is often compared with other sesquiterpenes found in vetiver oil, such as zizanal, α-vetivone, and β-vetivone . These compounds share similar insect repellent properties but differ in their chemical structures and specific activities. This compound is unique due to its distinct chemical structure, which contributes to its specific biological activities .
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(1R,2R,5S,8R)-7,7-dimethyl-6-methylidenetricyclo[6.2.1.01,5]undecane-2-carbaldehyde |
InChI |
InChI=1S/C15H22O/c1-10-13-5-4-12(9-16)15(13)7-6-11(8-15)14(10,2)3/h9,11-13H,1,4-8H2,2-3H3/t11-,12+,13-,15+/m1/s1 |
InChI Key |
ONCLDGVLVUPPIN-COMQUAJESA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@]3(C2)[C@@H](CC[C@@H]3C1=C)C=O)C |
Canonical SMILES |
CC1(C2CCC3(C2)C(CCC3C1=C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















